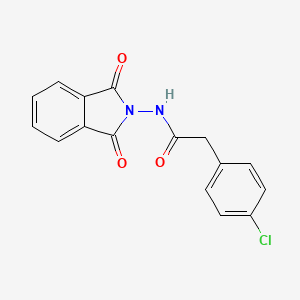![molecular formula C20H20O4 B5719503 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGC, is a compound that belongs to the class of flavonoids. EGC has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its biological effects through various pathways. For instance, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Biochemical and Physiological Effects:
3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. For instance, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its low toxicity. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have a high safety profile, making it a suitable candidate for in vitro and in vivo studies. Additionally, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is readily available and can be synthesized using simple methods. However, one of the limitations of using 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One of the areas of interest is the development of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and to identify its molecular targets. Furthermore, the development of novel methods for the synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and its derivatives can lead to the discovery of new compounds with enhanced biological activities.
Conclusion:
In conclusion, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a flavonoid compound that has various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be achieved through various methods, and it has been extensively studied for its scientific research applications. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its biological effects through various pathways, and it has been found to have several advantages and limitations for lab experiments. There are several future directions for research on 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, which can lead to the discovery of new drugs and the development of novel methods for its synthesis.
Méthodes De Synthèse
The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods is the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of a coumarin compound, which can be further modified to obtain 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Applications De Recherche Scientifique
3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to have antioxidant properties, which can help in preventing oxidative damage to cells. Additionally, 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have anticancer effects, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-ethyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-16-13(2)17-10-9-15(11-19(17)24-20(16)21)23-12-14-7-5-6-8-18(14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDRWRKMMWXXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3OC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

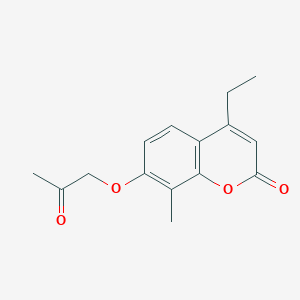
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)
![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
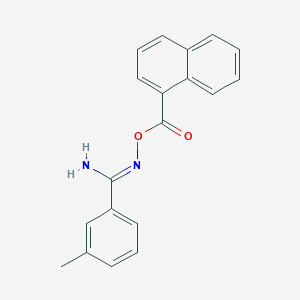
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)
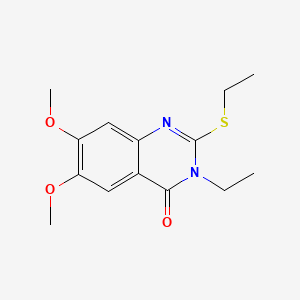
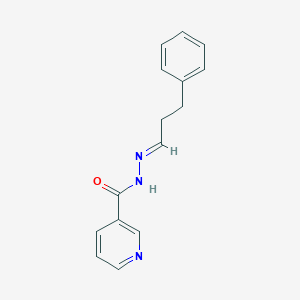
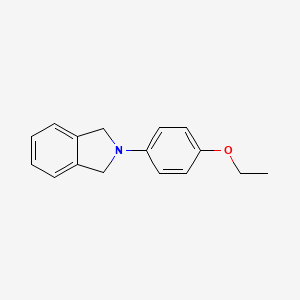

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)
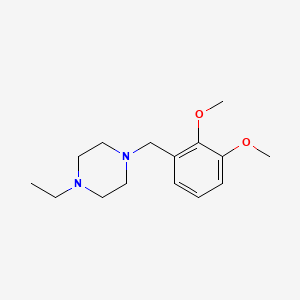
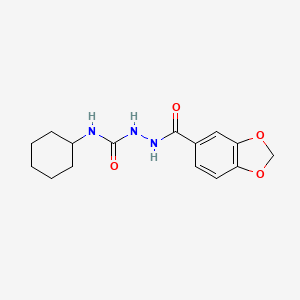
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
